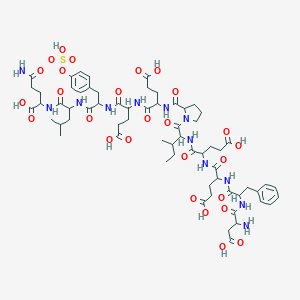
1,1,2,2-Tetradeuterioethane-1,2-dithiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1,1,2,2-Tetradeuterioethane-1,2-dithiol involves multistep chemical reactions, starting from basic organic or inorganic precursors. For instance, the synthesis of related dithiane derivatives involves the use of protective groups and strategic reaction conditions to incorporate sulfur atoms into the organic framework, as seen in the synthesis of 1,3-dithiane from methyl phenyl sulfoxide derivatives (Martinez et al., 2014).
Molecular Structure Analysis
The molecular structure of 1,1,2,2-Tetradeuterioethane-1,2-dithiol and related compounds is characterized by the presence of a dithiolane ring, a five-membered cyclic structure containing two sulfur atoms. The incorporation of deuterium atoms in place of hydrogen contributes to the uniqueness of its structure, potentially affecting its physical and chemical properties. Structural analyses, such as X-ray crystallography, are often employed to determine the exact arrangement of atoms within the molecule.
Chemical Reactions and Properties
Dithiol-containing compounds like 1,1,2,2-Tetradeuterioethane-1,2-dithiol participate in various chemical reactions, including cycloadditions, which are essential for the synthesis of complex organic molecules. These reactions can lead to the formation of new cyclic structures or the introduction of functional groups, significantly altering the compound's properties and potential applications (Ishii et al., 1991).
Wissenschaftliche Forschungsanwendungen
Synthesis of Mixed-Ligand Zn(II) and Cu(II) Complexes : It is used in synthesizing mixed-ligand Zn(II) and Cu(II) complexes, which demonstrate antiproliferative activity against human tumor cell lines and 3D cell cultures. This suggests potential applications in cancer research and therapeutics (Adhikari et al., 2019).
Enhancing Luminescence in Semiconductor Networks : The chemical serves as a ligand in the synthesis of self-assembled CdSe nanocrystalline semiconductor (quantum dot) networks, significantly enhancing their luminescence. This application is relevant in materials science, particularly in the development of advanced luminescent materials (McCullough et al., 1993).
Conducting or Magnetic Material Preparation : It is involved in the preparation of materials with conducting or magnetic properties, such as metal-bis-1,2-dithiolene complexes and their ligands. This highlights its role in creating materials with unique electrical or magnetic properties (Robertson & Cronin, 2002).
Synthesis of Fluorinated Compounds : The chemical is used in the preparation of partially fluorinated compounds like 1,2,bis(trimethylsilylthio) 1,1,2,2-tetra-fluoroethane, contributing to research in fluorine chemistry and the development of novel fluorinated materials (Roesky & Otten, 1990).
Research in Organic Metals and Quasi-Covalent Bonds : Dithiolium cations, which can be derived from 1,1,2,2-Tetradeuterioethane-1,2-dithiol, are useful synthetic intermediates in the field of organic metals and in the study of quasi-covalent bonds (Lozac'h & Stavaux, 1981).
Thermoelectric Applications : Metal coordination polymers synthesized with 1,1,2,2-ethenetetrathiolate linking bridges, related to 1,1,2,2-Tetradeuterioethane-1,2-dithiol, exhibit high Seebeck coefficients, indicating potential for use in thermoelectric applications (Sun et al., 2012).
Single-Molecule Magnets : Compounds based on 1,1,2,2-Tetradeuterioethane-1,2-dithiol have been synthesized and characterized as single-molecule magnets (SMM), suggesting applications in advanced magnetic materials and data storage technologies (Hiraga et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1,2,2-tetradeuterioethane-1,2-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMPLPIFKRHAAC-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethane-D4-dithiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)

![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)

![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)








